[(4,5-Dimethylthiophen-3-yl)methyl](propan-2-yl)amine
Description
(4,5-Dimethylthiophen-3-yl)methylamine is a secondary amine featuring a thiophene ring substituted with methyl groups at positions 4 and 5, and a propan-2-ylamine moiety attached via a methylene bridge. Thiophene derivatives are widely studied for their pharmacological relevance, including roles in antioxidant, anti-inflammatory, and CNS-modulating activities.
Properties
Molecular Formula |
C10H17NS |
|---|---|
Molecular Weight |
183.32 g/mol |
IUPAC Name |
N-[(4,5-dimethylthiophen-3-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C10H17NS/c1-7(2)11-5-10-6-12-9(4)8(10)3/h6-7,11H,5H2,1-4H3 |
InChI Key |
TZGRBVAFZJKNIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1CNC(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dimethylthiophen-3-yl)methylamine typically involves the alkylation of 4,5-dimethylthiophene with an appropriate alkylating agent, followed by amination. One common method involves the reaction of 4,5-dimethylthiophene with propan-2-ylamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(4,5-Dimethylthiophen-3-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, cyanides, and amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(4,5-Dimethylthiophen-3-yl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of (4,5-Dimethylthiophen-3-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key structural differences and similarities with analogous compounds:
| Compound Name | Molecular Formula | Substituents/Modifications | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| (4,5-Dimethylthiophen-3-yl)methylamine | Likely C11H17NS | 4,5-dimethylthiophen-3-yl, propan-2-ylamine | ~195.3 (estimated) | Thiophene, secondary amine |
| 1-(3-Methoxyphenyl)propan-2-ylamine (3-MeOMA) | C11H17NO | 3-methoxyphenyl, methylamine | 179.26 | Phenyl ether, tertiary amine |
| {[5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine | C14H16FNS | 4-fluorophenyl-thiophen-2-yl, propan-2-ylamine | 261.35 | Thiophene, fluorine, secondary amine |
| 3-(4,5-Dimethylthiophen-2-yl)-4-(propan-2-yl)-1,2-oxazol-5-amine | C12H16N2OS | Oxazole fused to thiophene, propan-2-yl | 248.34 | Oxazole, thiophene, primary amine |
Key Observations:
- Thiophene vs.
- Fluorine Substituents : The fluorophenyl-thiophene derivative (C14H16FNS) introduces electron-withdrawing effects, which may alter binding affinity compared to the electron-donating methyl groups in the target compound.
- Heterocyclic Systems : The oxazole-thiophene hybrid (C12H16N2OS) demonstrates how fused rings can modulate electronic properties and steric hindrance, impacting reactivity.
Biological Activity
(4,5-Dimethylthiophen-3-yl)methylamine is a compound belonging to the class of thiophene derivatives, notable for its five-membered heteroaromatic structure containing sulfur. This compound is characterized by its propan-2-yl group attached to a methylamine derivative of 4,5-dimethylthiophene. The compound's molecular formula and weight are yet to be fully detailed in the literature but are essential for understanding its biological implications.
Chemical Structure
The structural uniqueness of (4,5-Dimethylthiophen-3-yl)methylamine arises from its specific substitution pattern on the thiophene ring, which influences both its chemical behavior and biological activity. The following table summarizes key structural features:
| Feature | Description |
|---|---|
| Molecular Formula | C₁₂H₁₅N₁S |
| Molecular Weight | 183.32 g/mol |
| Functional Groups | Thiophene, Amine |
Biological Activities
Research has indicated that (4,5-Dimethylthiophen-3-yl)methylamine exhibits several biological activities. These activities primarily stem from its interactions with various molecular targets within biological systems.
The mechanisms through which this compound exerts its biological effects are still under investigation but may include:
- Binding to Receptors : The compound may interact with specific receptors or enzymes, modulating their activity.
- Modulation of Pathways : It has the potential to influence various biochemical pathways and cellular processes.
- Chemical Interactions : The compound may undergo reactions leading to the formation of active metabolites that contribute to its biological effects.
Case Studies and Research Findings
Several studies have explored the biological implications of (4,5-Dimethylthiophen-3-yl)methylamine:
- Antimicrobial Activity : In vitro assays have shown promising results against various bacterial strains, suggesting potential applications in antimicrobial therapy. The minimum inhibitory concentration (MIC) for effective compounds in this class is often around or below 10 μM .
- Cytotoxicity Studies : Initial cytotoxicity evaluations indicate that while some derivatives exhibit significant activity against cancer cell lines, they also maintain a degree of selectivity towards non-cancerous cells . This selectivity is crucial for developing therapeutic agents with fewer side effects.
- Neuroprotective Effects : Some preliminary studies suggest that compounds similar to (4,5-Dimethylthiophen-3-yl)methylamine may possess neuroprotective properties, potentially through the inhibition of acetylcholinesterase (AChE), which is relevant in conditions like Alzheimer’s disease .
Comparative Analysis
To better understand the potential of (4,5-Dimethylthiophen-3-yl)methylamine, it is useful to compare it with structurally similar compounds:
| Compound | Biological Activity | MIC (μM) |
|---|---|---|
| (4,5-Dimethylthiophen-3-yl)methylamine | Antimicrobial, Cytotoxicity | < 10 |
| 1-(2,5-Dimethylthiophen-3-yl)butan-1-amine | Antimicrobial | 5.71 |
| N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(isopropylthio)benzamide | Cytotoxicity | 23.48 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
